Welcome to the BenchChem Online Store!
molecular formula C12H16FNO3 B8403145 [2-(2-Fluoro-5-methoxy-phenyl)-ethyl]carbamic acid ethyl ester

[2-(2-Fluoro-5-methoxy-phenyl)-ethyl]carbamic acid ethyl ester

Cat. No. B8403145
M. Wt: 241.26 g/mol
InChI Key: YVEBUDALIUBIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946260B2

Procedure details

[2-(2-Fluoro-5-methoxy-phenyl)-ethyl]carbamic acid ethyl ester (I-44c: 1.6 g, 0.006 mol) was reacted with P2O5 (1.87 g, 0.013 mol) and POCl3 (16 mL) and the resulting mixture was refluxed for 4 hrs at 100° C. The reaction was monitored by TLC (100% ethylacetate). The reaction mass was cooled to room temperature and concentrated under reduced pressure. The concentrate was quenched with ice-water and basified with 2N Na2CO3 solution to pH 8. The resulting solution was partitioned between ethyl acetate and water. The organic layer was washed with water, brine solution, dried over anhydrous sodium sulphate and concentrated. Purification by column chromatography on silica gel (2% methanol in DCM) afforded 0.3 g of the product (23.25% yield).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
23.25%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:9]=1[F:16])C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.O=P(Cl)(Cl)Cl>C(OC(=O)C)C>[F:16][C:9]1[CH:10]=[CH:11][C:12]([O:14][CH3:15])=[C:13]2[C:8]=1[CH2:7][CH2:6][NH:5][C:4]2=[O:3]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)OC(NCCC1=C(C=CC(=C1)OC)F)=O
Name
Quantity
1.87 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
16 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was quenched with ice-water and basified with 2N Na2CO3 solution to pH 8
CUSTOM
Type
CUSTOM
Details
The resulting solution was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with water, brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (2% methanol in DCM)

Outcomes

Product
Name
Type
product
Smiles
FC1=C2CCNC(C2=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 23.25%
YIELD: CALCULATEDPERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.